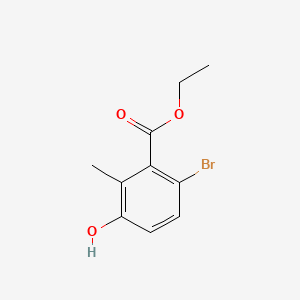![molecular formula C23H26BrN3O3 B14089942 2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol](/img/structure/B14089942.png)
2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromophenyl group, a pyrazole ring, and a morpholine moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the bromophenyl group and the morpholine moiety. Common reagents used in these reactions include bromobenzene, hydrazine, and morpholine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale and efficiency. Batch reactions are suitable for smaller quantities, while continuous flow processes offer advantages in terms of scalability and consistency. Both methods require stringent quality control measures to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amines or alcohols.
科学的研究の応用
2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol involves its interaction with specific molecular targets. The bromophenyl group and pyrazole ring allow it to bind to enzymes or receptors, modulating their activity. The morpholine moiety enhances its solubility and bioavailability, making it a promising candidate for drug development.
類似化合物との比較
Similar Compounds
Bromomethyl methyl ether: Shares the bromine atom but differs in its overall structure and reactivity.
Lemon balm (Melissa officinalis): Contains phenolic compounds but lacks the pyrazole and morpholine groups.
Uniqueness
2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C23H26BrN3O3 |
|---|---|
分子量 |
472.4 g/mol |
IUPAC名 |
2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol |
InChI |
InChI=1S/C23H26BrN3O3/c1-15-13-27(14-16(2)30-15)9-10-29-19-7-8-20(22(28)11-19)23-21(12-25-26-23)17-3-5-18(24)6-4-17/h3-8,11-12,15-16,28H,9-10,13-14H2,1-2H3,(H,25,26) |
InChIキー |
RYOAGJPHIMOKPB-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(O1)C)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089878.png)

![7-Chloro-1-(3-ethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089887.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089888.png)

![Benzyl 4-[(imidazol-1-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B14089895.png)

![N'-[(1Z)-1-(4-aminophenyl)ethylidene]-5-tert-butyl-1H-pyrazole-3-carbohydrazide](/img/structure/B14089901.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089905.png)
![ethyl [(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B14089910.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) octadec-9-enoate](/img/structure/B14089915.png)



